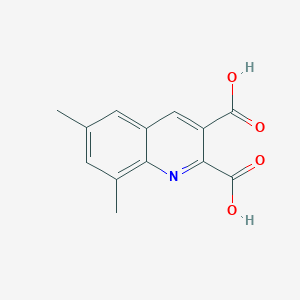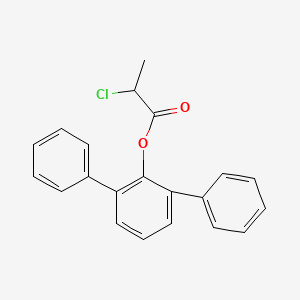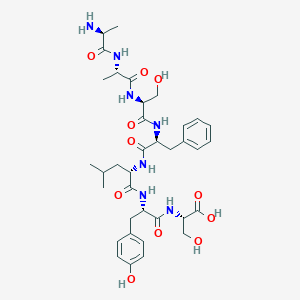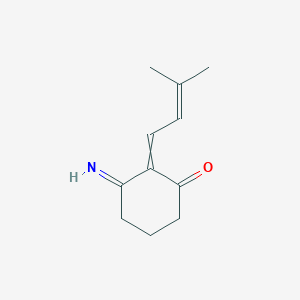
6,8-Dimethylquinoline-2,3-dicarboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6,8-Dimethylquinoline-2,3-dicarboxylic acid is a heterocyclic organic compound with the molecular formula C13H11NO4 and a molecular weight of 245.23 g/mol . This compound is part of the quinoline family, which is known for its diverse applications in various fields, including medicinal chemistry and materials science.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 6,8-Dimethylquinoline-2,3-dicarboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,6-dimethyl aniline with diethyl oxalate, followed by cyclization and subsequent oxidation to form the desired quinoline derivative .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings.
化学反応の分析
Types of Reactions: 6,8-Dimethylquinoline-2,3-dicarboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert it into corresponding dihydroquinoline derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups into the quinoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under acidic or basic conditions.
Major Products: The major products formed from these reactions include quinoline N-oxides, dihydroquinoline derivatives, and various substituted quinolines.
科学的研究の応用
6,8-Dimethylquinoline-2,3-dicarboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of materials with specific electronic and optical properties.
作用機序
The mechanism of action of 6,8-Dimethylquinoline-2,3-dicarboxylic acid involves its interaction with various molecular targets. In biological systems, it may interact with enzymes and receptors, leading to modulation of biochemical pathways. The exact pathways and molecular targets are still under investigation, but it is believed to exert its effects through binding to specific proteins and altering their function .
類似化合物との比較
- 6,7-Dimethylquinoline-2,3-dicarboxylic acid
- 5,7-Dimethylquinoline-3-carboxylic acid
- 2,8-Dimethylquinoline-3-carboxylic acid ethyl ester
Comparison: 6,8-Dimethylquinoline-2,3-dicarboxylic acid is unique due to its specific substitution pattern on the quinoline ring, which can influence its chemical reactivity and biological activity. Compared to its analogs, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for targeted research and development .
特性
CAS番号 |
948289-02-9 |
|---|---|
分子式 |
C13H11NO4 |
分子量 |
245.23 g/mol |
IUPAC名 |
6,8-dimethylquinoline-2,3-dicarboxylic acid |
InChI |
InChI=1S/C13H11NO4/c1-6-3-7(2)10-8(4-6)5-9(12(15)16)11(14-10)13(17)18/h3-5H,1-2H3,(H,15,16)(H,17,18) |
InChIキー |
HETZABGSAIXAAY-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C2C(=C1)C=C(C(=N2)C(=O)O)C(=O)O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1,1,1-Tris[(propan-2-yl)oxy]propane](/img/structure/B12617589.png)

![{6-[(2-Aminoethyl)carbamoyl]pyridin-3-yl}phosphonic acid](/img/structure/B12617594.png)
![(5Z)-5-({3-[4-(ethylsulfanyl)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12617600.png)
![2-(2-Methylpyrazolo[1,5-A]pyrimidin-6-YL)acetic acid](/img/structure/B12617606.png)
![1H-Pyrrolo[2,3-b]pyridine-3-acetic acid, 5-bromo-a-oxo-, methyl ester](/img/structure/B12617623.png)
![(2R)-2-[4-(Benzyloxy)phenyl]-4-methylmorpholine](/img/structure/B12617626.png)
![6-{[4-(Octyloxy)phenyl]methoxy}naphthalene-2-carbonitrile](/img/structure/B12617631.png)

![1,7-Diazaspiro[4.4]nonane-1-carboxylic acid,6-oxo-7-[(1R)-1-phenylethyl]-,1,1-dimethylethyl ester,(5R)-](/img/structure/B12617640.png)
![7-(6-Methoxypyridin-3-Yl)-3-{[2-(Morpholin-4-Yl)ethyl]amino}-1-(2-Propoxyethyl)pyrido[3,4-B]pyrazin-2(1h)-One](/img/structure/B12617653.png)
![1-(2-{[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]amino}ethyl)imidazolidin-2-one](/img/structure/B12617654.png)

![N-[(2Z)-1,3-benzothiazol-2(3H)-ylidene]-5-fluoro-2-(1H-tetrazol-1-yl)benzamide](/img/structure/B12617662.png)
